molecular formula C10H12O3 B13939604 Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-

Cat. No.: B13939604
M. Wt: 180.20 g/mol
InChI Key: COZBGKLOQYBHKN-UHFFFAOYSA-N
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Description

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, also known as eugenol, is a naturally occurring compound found in various essential oils, particularly clove oil. It is a phenolic compound with a methoxy group and an allyl chain, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Eugenol can be synthesized through several methods, including:

    Isolation from Natural Sources: The most common method involves extracting eugenol from clove oil using steam distillation.

    Chemical Synthesis: Eugenol can be synthesized from guaiacol and allyl bromide through an alkylation reaction.

Industrial Production Methods

Industrially, eugenol is primarily obtained from clove oil. The process involves:

    Steam Distillation: Clove oil is subjected to steam distillation to separate eugenol.

    Purification: The distillate is then purified using various techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Eugenol undergoes several types of chemical reactions, including:

    Oxidation: Eugenol can be oxidized to form vanillin, a valuable flavoring agent.

    Reduction: Reduction of eugenol can yield dihydroeugenol.

    Substitution: Eugenol can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is used for reduction.

    Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.

Major Products Formed

    Vanillin: Formed through the oxidation of eugenol.

    Dihydroeugenol: Formed through the reduction of eugenol.

    Bromoeugenol: Formed through bromination of eugenol.

Scientific Research Applications

Eugenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing various aromatic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its analgesic and anti-inflammatory effects.

    Industry: Used in the production of perfumes, flavorings, and cosmetics.

Mechanism of Action

Eugenol exerts its effects through various mechanisms:

    Antimicrobial Action: Disrupts the cell membrane of microorganisms, leading to cell lysis.

    Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.

    Analgesic Effect: Inhibits the synthesis of prostaglandins, reducing pain and inflammation.

Comparison with Similar Compounds

Eugenol can be compared with other phenolic compounds such as:

    Guaiacol: Similar structure but lacks the allyl chain.

    Vanillin: An oxidation product of eugenol with a formyl group instead of the allyl chain.

    Isoeugenol: An isomer of eugenol with the double bond in a different position.

Conclusion

Phenol, 4-(3-hydroxy-2-propen-1-yl)-2-methoxy-, or eugenol, is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo various reactions, making it valuable in synthetic chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-(3-hydroxyprop-2-enyl)-2-methoxyphenol

InChI

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2,4-7,11-12H,3H2,1H3

InChI Key

COZBGKLOQYBHKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=CO)O

Origin of Product

United States

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